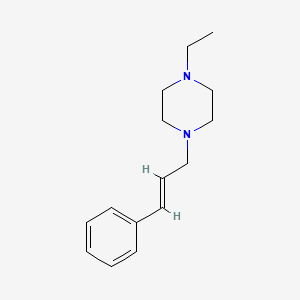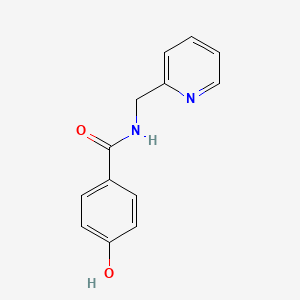
N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1977 and has gained popularity in recent years due to its potent effects and unique chemical structure.
科学研究应用
Anticancer Activity
N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide: has been studied for its potential anticancer properties. Research indicates that related compounds with similar structures have shown antiproliferative activity against various cancer cell lines . This suggests that N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide could be explored for its efficacy in inhibiting the growth of cancer cells, potentially leading to new therapeutic options for cancer treatment.
Acute Toxicity Evaluation
The compound’s toxicity profile is crucial for determining its safety for therapeutic use. Studies on related compounds have involved in vivo evaluation of acute toxicity, where no significant toxicity was observed at high doses . This implies that N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide may possess a favorable safety profile, which is an essential aspect of drug development.
FGFR Inhibition
Compounds with a similar molecular framework have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) . FGFR plays a significant role in cell differentiation, growth, and angiogenesis. Inhibiting this receptor can be a strategic target in treating cancers that exhibit abnormal FGFR signaling.
作用机制
Target of Action
N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide primarily targets thymidylate synthase , an enzyme crucial for DNA synthesis and repair. Thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication .
Mode of Action
The compound inhibits thymidylate synthase by binding to its active site, preventing the enzyme from catalyzing the conversion of dUMP to dTMP. This inhibition leads to a decrease in dTMP levels, which in turn disrupts DNA synthesis and repair processes. The resulting DNA damage triggers cell cycle arrest and apoptosis in rapidly dividing cells .
Biochemical Pathways
By inhibiting thymidylate synthase, N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide affects the pyrimidine biosynthesis pathway . This disruption leads to a cascade of downstream effects, including the accumulation of dUMP and the depletion of dTMP. The imbalance in nucleotide pools can cause DNA strand breaks and activate DNA damage response pathways, ultimately leading to cell death .
Pharmacokinetics
The pharmacokinetics of N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide involve its absorption, distribution, metabolism, and excretion (ADME) properties:
- Excretion : It is excreted via the kidneys, with a half-life that allows for sustained therapeutic levels .
Result of Action
At the molecular level, the inhibition of thymidylate synthase by N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide results in reduced DNA synthesis and repair. This leads to the accumulation of DNA damage, triggering cell cycle arrest and apoptosis. At the cellular level, the compound effectively targets rapidly dividing cells, making it a potential candidate for anti-cancer therapies .
Action Environment
The efficacy and stability of N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide can be influenced by various environmental factors:
- Presence of Other Compounds : Co-administration with other drugs or dietary components can affect the compound’s metabolism and excretion, potentially leading to drug interactions .
Understanding these factors is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
: DrugBank
属性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-4-22-14-7-5-12(6-8-14)17(19)18-13-9-15(20-2)11-16(10-13)21-3/h5-11H,4H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCTVLOKXVDTOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5868181.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5868198.png)


![methyl {3-[(3-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5868206.png)

![N-[4-(cyanomethyl)phenyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5868228.png)


![2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5868246.png)



![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5868286.png)